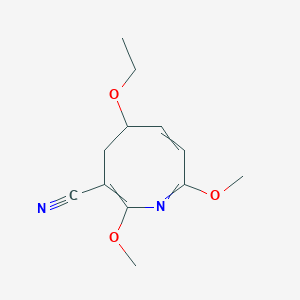
N,N-Diethyl-2-(3-methoxyanilino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-2-(3-methoxyanilino)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure with a diethylamino group and a methoxyaniline substituent. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(3-methoxyanilino)benzamide typically involves the condensation of 3-methoxyaniline with N,N-diethylbenzamide. The reaction is usually carried out in the presence of a suitable catalyst, such as copper-based metal-organic frameworks, which promote oxidative coupling reactions. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of heterogeneous catalysts, such as copper oxide nanoparticles, can enhance the efficiency and yield of the reaction. The process is optimized to achieve high purity and yield, with considerations for environmental and economic factors .
化学反応の分析
Types of Reactions
N,N-Diethyl-2-(3-methoxyanilino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the substituent introduced.
科学的研究の応用
N,N-Diethyl-2-(3-methoxyanilino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N,N-Diethyl-2-(3-methoxyanilino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N,N-Diethyl-3-methylbenzamide:
N,N-Diethylbenzamide: A simpler analog without the methoxy group.
N,N-Diethyl-2-(4-methoxyanilino)benzamide: A structural isomer with the methoxy group in a different position.
Uniqueness
N,N-Diethyl-2-(3-methoxyanilino)benzamide is unique due to the presence of the methoxy group at the 3-position of the aniline ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
特性
CAS番号 |
207802-65-1 |
|---|---|
分子式 |
C18H22N2O2 |
分子量 |
298.4 g/mol |
IUPAC名 |
N,N-diethyl-2-(3-methoxyanilino)benzamide |
InChI |
InChI=1S/C18H22N2O2/c1-4-20(5-2)18(21)16-11-6-7-12-17(16)19-14-9-8-10-15(13-14)22-3/h6-13,19H,4-5H2,1-3H3 |
InChIキー |
LKMLYLPCZXITBV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


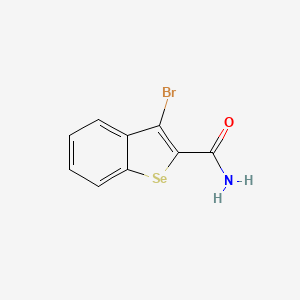
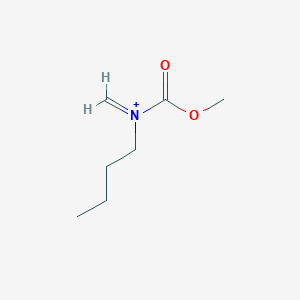
![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)
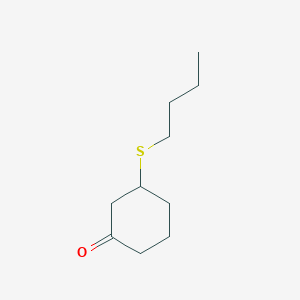

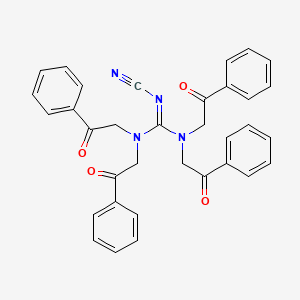
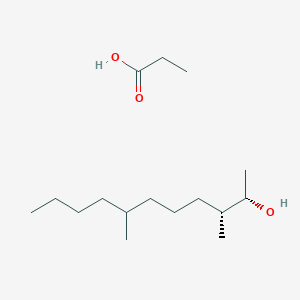
![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)


![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)
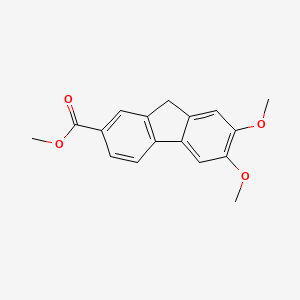
![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
